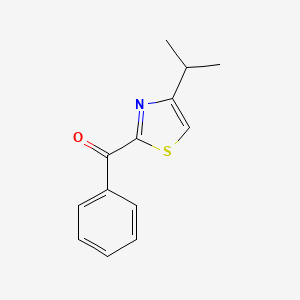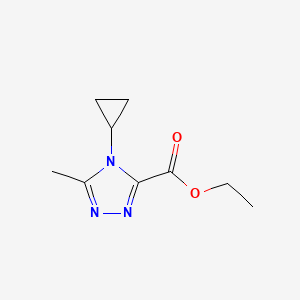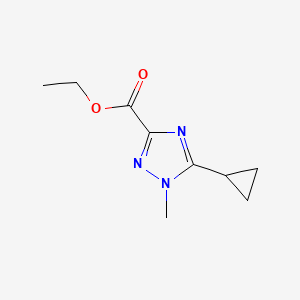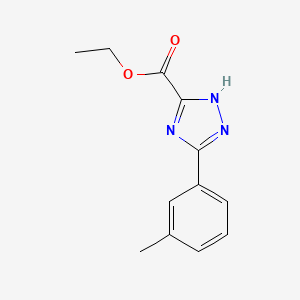![molecular formula C6H5BrN4 B1374121 6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-8-amine CAS No. 1216292-05-5](/img/structure/B1374121.png)
6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-8-amine
Vue d'ensemble
Description
6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-8-amine, also known as 6-BTP, is a heterocyclic compound and a member of the triazole family. It is a highly versatile and useful molecule, due to its unique structure, which makes it an ideal candidate for a variety of scientific and medical applications. In
Applications De Recherche Scientifique
Antifungal Applications
6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-8-amine: is a structural analog of several triazole compounds known for their antifungal properties. Triazoles inhibit the enzyme lanosterol 14α-demethylase, which is crucial for converting lanosterol to ergosterol, an essential component of fungal cell membranes. By inhibiting this enzyme, triazoles disrupt cell membrane synthesis, leading to the death of the fungal cell .
Antibacterial Activity
The triazole ring system found in 6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-8-amine can be utilized to develop new antibacterial agents. The urgency to combat multidrug-resistant pathogens has led to the exploration of triazole derivatives as potential antibacterial drugs. These compounds can be designed to target specific bacterial enzymes or pathways, thereby inhibiting bacterial growth .
Anticancer Potential
Triazole derivatives, including 6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-8-amine , have shown promise in anticancer research. They can interact with various enzymes and receptors in the biological system, potentially leading to the development of novel anticancer therapies. The triazole nucleus can be modified to enhance its activity against cancer cells .
Antiviral Properties
The triazole core of 6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-8-amine can be exploited for its antiviral properties. Triazoles have been studied for their ability to inhibit viral replication by targeting viral enzymes or interfering with viral DNA/RNA synthesis. This makes them candidates for the development of new antiviral drugs .
Antidiabetic Applications
6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-8-amine: shares structural similarities with triazolo[4,3-a]pyrazine derivatives, which have been reported to exhibit antidiabetic activity. These compounds can act as key pharmacophores in drugs like sitagliptin phosphate, used for treating type II diabetes mellitus. They may modulate enzymes involved in glucose metabolism .
Anticonvulsant Effects
The triazole moiety is a common feature in compounds with anticonvulsant properties6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-8-amine could potentially be developed into a drug that mitigates seizures by modulating neurotransmitter pathways or ion channels in the nervous system .
Propriétés
IUPAC Name |
6-bromo-[1,2,4]triazolo[4,3-a]pyridin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4/c7-4-1-5(8)6-10-9-3-11(6)2-4/h1-3H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXDYQEVFUVHKQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NN=CN2C=C1Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-8-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Amino-1-[(2,4-dimethoxyphenyl)methyl]pyrrolidin-2-one](/img/structure/B1374038.png)












